N-(Hydroxymethyl)-N-vinylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Hydroxymethyl)-N-vinylacetamide is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both hydroxymethyl and vinyl groups attached to an acetamide backbone, making it a versatile molecule for chemical synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Hydroxymethyl)-N-vinylacetamide typically involves the reaction of vinylacetamide with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which then reacts with the vinyl group to form the final product. The reaction conditions often include the use of aqueous formaldehyde (37-41%) in a basic medium, such as sodium hydroxide or potassium hydroxide, to facilitate the hydroxymethylation process .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the synthesis and minimize by-product formation .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Hydroxymethyl)-N-vinylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups under appropriate conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the hydroxymethyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formyl and carboxyl derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Hydroxymethyl)-N-vinylacetamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Wirkmechanismus
The mechanism by which N-(Hydroxymethyl)-N-vinylacetamide exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxymethyl group can form hydrogen bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their structure and function. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks that enhance the mechanical properties of materials .
Vergleich Mit ähnlichen Verbindungen
N-(Hydroxymethyl)acetamide: Lacks the vinyl group, making it less versatile for polymerization reactions.
N-Vinylacetamide: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding interactions.
N-(Hydroxymethyl)-N-methylacetamide: Contains a methyl group instead of a vinyl group, altering its reactivity and applications.
Uniqueness: N-(Hydroxymethyl)-N-vinylacetamide is unique due to the presence of both hydroxymethyl and vinyl groups, which confer a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
83579-26-4 |
---|---|
Molekularformel |
C5H9NO2 |
Molekulargewicht |
115.13 g/mol |
IUPAC-Name |
N-ethenyl-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C5H9NO2/c1-3-6(4-7)5(2)8/h3,7H,1,4H2,2H3 |
InChI-Schlüssel |
RTXGMZRJRSWDRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(CO)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.